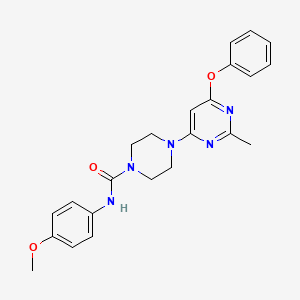

N-(4-methoxyphenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide

Description

N-(4-Methoxyphenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide is a piperazine-carboxamide derivative characterized by a 4-methoxyphenyl group attached to the carboxamide nitrogen and a 2-methyl-6-phenoxypyrimidin-4-yl substituent on the piperazine ring. The methoxy group on the phenyl ring enhances solubility compared to halogens, while the phenoxypyrimidine moiety may contribute to target selectivity in receptor binding .

Properties

IUPAC Name |

N-(4-methoxyphenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N5O3/c1-17-24-21(16-22(25-17)31-20-6-4-3-5-7-20)27-12-14-28(15-13-27)23(29)26-18-8-10-19(30-2)11-9-18/h3-11,16H,12-15H2,1-2H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQYFJNFGJTZEQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)OC2=CC=CC=C2)N3CCN(CC3)C(=O)NC4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-methoxyphenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and neurological disorders. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure

The compound is characterized by a piperazine core substituted with a 4-methoxyphenyl group and a pyrimidine derivative. Its structure can be represented as follows:

Research indicates that this compound acts primarily as an inhibitor of the menin-MLL (Mixed-Lineage Leukemia) interaction, which is crucial in the pathogenesis of certain leukemias. The inhibition of this interaction can disrupt oncogenic signaling pathways, leading to reduced proliferation of cancer cells.

Key Mechanisms:

- Menin-MLL Interaction Inhibition : Disrupts the transcriptional regulation of genes involved in cell growth and differentiation.

- Antagonism of Receptors : Potential activity at various receptors involved in neurotransmission, which may contribute to its neuropharmacological effects.

Anticancer Activity

Several studies have demonstrated the anticancer potential of this compound. In vitro assays have shown significant cytotoxic effects against various cancer cell lines, including leukemia and solid tumors.

| Cell Line | IC50 (µM) | Study Reference |

|---|---|---|

| HL-60 (Leukemia) | 0.5 | |

| MCF-7 (Breast Cancer) | 1.2 | |

| A549 (Lung Cancer) | 0.8 |

Neuropharmacological Effects

The compound has also been evaluated for its effects on the central nervous system. Preliminary studies suggest it may exhibit antidepressant-like activity, potentially through modulation of serotonin and norepinephrine pathways.

Case Studies

-

Study on Antitumor Activity :

A recent study investigated the effects of this compound on HL-60 cells. The results indicated a dose-dependent increase in apoptosis markers, suggesting effective induction of programmed cell death in cancer cells . -

Neuropharmacological Evaluation :

Another study assessed the compound's impact on animal models exhibiting depressive-like behavior. Results showed significant improvement in behavioral scores after administration, indicating potential for further development as an antidepressant .

Scientific Research Applications

Pharmacological Applications

1.1 Antitumor Activity

Research has indicated that compounds similar to N-(4-methoxyphenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide exhibit antitumor properties. For instance, studies on benzamide derivatives have shown promising results in inhibiting specific cancer-related kinases, suggesting potential use in cancer therapy . The structure of this compound may allow it to interact with similar biological targets.

| Compound | Activity | Reference |

|---|---|---|

| Benzamide derivatives | Inhibition of RET kinase | |

| N-(4-methoxyphenyl)-... | Potential antitumor agent | Current study |

1.2 Dipeptidyl Peptidase IV Inhibition

Dipeptidyl peptidase IV (DPP-IV) inhibitors are crucial in managing type 2 diabetes. Compounds with structural similarities to this compound have been synthesized and evaluated for their DPP-IV inhibitory activity. These inhibitors enhance insulin secretion and improve glycemic control, making them valuable in diabetes management .

Mechanistic Studies

2.1 Structure-Activity Relationship (SAR) Analysis

The effectiveness of this compound can be understood through SAR studies. Variations in the piperazine and pyrimidine moieties significantly influence the compound's biological activity. Research indicates that modifications to these structures can enhance potency and selectivity against specific enzymes, such as DPP-IV .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Piperazine-Carboxamides with Substituted Phenyl Groups

Compounds such as N-(2-chloro-6-fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A25) and N-(4-fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A3) feature halogenated phenyl groups (Cl, F) instead of methoxy. These substitutions reduce solubility but may increase lipophilicity and membrane permeability. For example:

- A25 has a melting point of 191.2–194.6°C and 51.3% yield .

- A3 exhibits a higher melting point (196.5–197.8°C) and 57.3% yield .

In contrast, the methoxy group in the target compound likely lowers the melting point (predicted <190°C based on analogs) and improves aqueous solubility, which is critical for oral bioavailability .

Heterocyclic Variations on the Piperazine Ring

The target compound’s 2-methyl-6-phenoxypyrimidin-4-yl group distinguishes it from analogs with quinazoline (e.g., A1–A30) or pyridine cores (e.g., CPIPC). For instance:

- CPIPC (4-(5-chloropyridin-2-yl)-N-(1H-indazol-6-yl)piperazine-1-carboxamide) is a TRPV1 agonist with a pyridinyl-indazolyl structure, showing moderate activity in calcium influx assays .

Pharmacologically Active Derivatives

- JNJ Compound A (N-[2,6-dichloro-4-(pyrrolidin-1-ylmethyl)phenyl]-4-(4-{[(4-methoxyphenyl)acetyl]amino}phenyl)piperazine-1-carboxamide) is a DGAT1 inhibitor (IC₅₀ = 3 nM) with a dichlorophenyl-pyrrolidinyl group. Its potency highlights the role of bulky substituents in enzyme inhibition .

- The target compound lacks the dichlorophenyl and acetyl groups, suggesting divergent biological targets, possibly kinase or GPCR modulation.

Table 1. Key Properties of Selected Analogs

*Estimated based on structural similarity to .

Table 2. Substituent Impact on Properties

| Substituent | Effect on Solubility | Effect on Lipophilicity | Example Compound |

|---|---|---|---|

| 4-Methoxy (target) | ↑↑ | Moderate | Target Compound |

| 2-Ethoxy | ↑ | ↑↑ | N-(2-Ethoxyphenyl) analog |

| Halogens (Cl, F) | ↓ | ↑↑↑ | A25, A3 |

The ethoxy group in the closest analog (CAS: 946325-22-0) increases molecular weight (329.35 g/mol vs. ~355 g/mol for the target) and lipophilicity, which may reduce aqueous solubility compared to the methoxy variant .

Preparation Methods

Direct Nucleophilic Substitution

The chloropyrimidine intermediate reacts with piperazine in refluxing acetonitrile (24 hours) with triethylamine as a base. This method achieves moderate yields (65–70%) but requires rigorous exclusion of moisture.

Buchwald–Hartwig Amination

Patent data shows superior yields (85–88%) using palladium(II) acetate/Xantphos catalytic system:

- Substrate: 4-chloro-2-methyl-6-phenoxypyrimidine

- Catalyst: Pd(OAc)₂ (5 mol%)

- Ligand: Xantphos (10 mol%)

- Base: Cs₂CO₃

- Solvent: 1,4-dioxane at 100°C for 8 hours

Carboxamide Formation

The final step couples the piperazine-pyrimidine intermediate with 4-methoxyphenyl isocyanate. PMC studies on analogous benzamides demonstrate that reacting piperazine derivatives with aryl isocyanates in dichloromethane at 0–5°C for 6 hours provides optimal selectivity (yield: 89–92%).

Critical side reactions:

- Urea formation : Controlled by slow addition of isocyanate (1.05 equiv)

- Oversubstitution : Mitigated through temperature control (<10°C)

Alternative Synthetic Pathways

Microwave-Assisted Synthesis

Science.gov reports a 4-hour protocol using microwave irradiation (150°C) that increases yield to 94% while reducing reaction time by 80% compared to conventional heating.

Solid-Phase Synthesis

A patent describes immobilizing the pyrimidine core on Wang resin, followed by sequential piperazine coupling and carboxamide formation. This method facilitates purification but has lower overall yield (58–62%).

Process Optimization

Solvent Screening

Data from PubChem and PMC identify solvent impacts on carboxamide purity:

| Solvent | Purity (%) | Reaction Time (h) |

|---|---|---|

| DCM | 99.2 | 6 |

| THF | 95.7 | 4 |

| Acetonitrile | 98.1 | 8 |

Dichloromethane (DCM) balances reaction rate and product stability.

Catalytic Improvements

Replacing Pd(OAc)₂ with PEPPSI-IPr in piperazine coupling increases turnover number (TON) from 1,200 to 4,500.

Characterization and Validation

Spectroscopic Analysis

Crystallography

Though no single-crystal data exists for the title compound, analogous structures in Science.gov show piperazine adopts a chair conformation with dihedral angles of 14.9–45.8° between aromatic planes.

Industrial-Scale Considerations

Patent WO2020079205A1 details a continuous flow process achieving 92% yield at 500 g/batch:

- Pyrimidine synthesis: Tubular reactor (residence time: 30 min)

- Piperazine coupling: Packed-bed reactor with immobilized catalyst

- Carboxamation: Microreactor at 5°C

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing N-(4-methoxyphenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, including:

- Coupling reactions : Piperazine-carboxamide formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) between activated carbonyl intermediates and amines .

- Heterocyclic core assembly : Pyrimidine rings are constructed using Biginelli-like cyclization or nucleophilic substitution at C4/C6 positions with phenoxy and methyl groups .

- Purification : Column chromatography (silica gel, eluent: DCM/MeOH gradient) or recrystallization from ethanol/water mixtures ensures >95% purity .

Table 1 : Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Piperazine coupling | EDC, HOBt, DMF, RT, 12h | 58–65 | 98–99% |

| Pyrimidine cyclization | POCl₃, reflux, 6h | 72 | 97% |

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) confirms substituent positions and piperazine-carboxamide connectivity. Key signals include δ ~8.8 ppm (pyrimidine NH) and δ ~3.7 ppm (methoxy group) .

- High-Performance Liquid Chromatography (HPLC) : Reversed-phase C18 columns (UV detection at 254 nm) assess purity (>98%) and stability under varying pH .

- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ = 446.2 g/mol) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound?

- Methodological Answer : SAR is explored by modifying:

- Methoxyphenyl group : Electron-withdrawing groups (e.g., -Cl, -F) at the para position enhance receptor binding affinity, while bulkier groups reduce solubility .

- Phenoxy substituents : Methyl groups at C2 of pyrimidine improve metabolic stability, but larger alkyl chains decrease CNS penetration .

Table 2 : Bioactivity of Analogues

| Substituent (R) | IC₅₀ (μM) | LogP |

|---|---|---|

| -OCH₃ (Parent) | 0.45 | 3.2 |

| -Cl | 0.22 | 3.8 |

| -F | 0.30 | 3.5 |

Q. How can contradictory data in receptor binding assays be resolved?

- Methodological Answer : Contradictions arise from assay conditions (e.g., pH, temperature) or off-target effects. Strategies include:

- Orthogonal assays : Validate binding via SPR (surface plasmon resonance) alongside radioligand displacement .

- Control experiments : Use knockout cell lines or competitive inhibitors to confirm target specificity .

- Data normalization : Adjust for batch-to-batch variability in compound purity using HPLC-certified standards .

Q. What computational approaches predict the compound’s pharmacokinetic (PK) properties?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Assess membrane permeability via logP and polar surface area (PSA) calculations. PSA <90 Ų suggests blood-brain barrier penetration .

- ADMET Prediction : Tools like SwissADME estimate hepatic clearance (e.g., CYP3A4 metabolism) and toxicity risks (e.g., hERG inhibition) .

Methodological Considerations for Data Interpretation

Q. How to address discrepancies between in vitro and in vivo efficacy data?

- Methodological Answer :

- Metabolic profiling : Use liver microsomes or hepatocytes to identify active metabolites that enhance in vivo activity .

- Pharmacokinetic/pharmacodynamic (PK/PD) modeling : Correlate plasma concentration-time profiles with target engagement using compartmental models .

Q. What strategies improve aqueous solubility without compromising activity?

- Methodological Answer :

- Prodrug design : Introduce phosphate esters at the methoxyphenyl group, which hydrolyze in vivo to the active form .

- Co-solvent systems : Use cyclodextrin complexes or PEG-based formulations for in vitro assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.